molecular formula C11H15ClO2 B15372376 (4-Chloro-2-butoxyphenyl)methanol

(4-Chloro-2-butoxyphenyl)methanol

Cat. No.: B15372376
M. Wt: 214.69 g/mol
InChI Key: GJADQLIPTXSFDV-UHFFFAOYSA-N
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Description

(4-Chloro-2-butoxyphenyl)methanol is a halogenated and alkoxylated arylmethanol that serves as a versatile building block in organic synthesis . The compound features a benzyl alcohol group on a phenyl ring substituted with a chloro group at the para- position and a butoxy ether at the ortho- position . This unique structure, combining an electron-withdrawing halogen with an electron-donating alkoxy group, creates a nuanced reactivity profile valuable for constructing complex molecules . Its primary research value lies in its role as a precursor in the synthesis of pharmaceuticals and agrochemicals, particularly as a key scaffold for further functionalization to biaryl structures or other functional groups like aldehydes, ketones, ethers, and esters . In medicinal chemistry research, analogous 4-chloro-imidazole derivatives have been investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors for managing hypertension, highlighting the therapeutic relevance of this chemical class . Furthermore, the quest for enantiopure chiral alcohols, such as those derived from similar diaryl carbinols, is a significant area of study for the production of single-enantiomer drugs . From a synthetic chemistry perspective, this compound is typically synthesized via the reduction of a 4-chloro-2-butoxybenzaldehyde precursor using a mild reducing agent like sodium borohydride . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

(2-butoxy-4-chlorophenyl)methanol

InChI

InChI=1S/C11H15ClO2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3

InChI Key

GJADQLIPTXSFDV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Cl)CO

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Butoxyphenyl Methanol

Strategies for Aromatic Ring Construction and Functionalization

The assembly of the (4-chloro-2-butoxyphenyl) core is a critical phase in the synthesis of the target molecule. The regiochemical arrangement of the substituents—a chloro group at position 4 and a butoxy group at position 2 relative to the eventual methanol (B129727) group—can be achieved through two main approaches: the functionalization of a pre-existing benzene (B151609) ring or the construction of the ring with the desired substituents already in place.

Introduction of the Chloro and Butoxy Substituents on the Phenyl Moiety

The introduction of the chloro and butoxy groups onto a phenyl ring can be accomplished through several established methods. The order of these introductions is crucial to ensure the correct regiochemical outcome. A common and logical starting point is a phenol (B47542) derivative, which allows for the facile introduction of the butoxy group via etherification.

One of the most widely employed methods for forming the ether linkage is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.com For the synthesis of the butoxy group, butyl bromide would be a suitable alkylating agent. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. chemspider.com

Starting with 4-chlorophenol (B41353), the hydroxyl group can be alkylated to introduce the butoxy group. nih.govsigmaaldrich.com However, a more direct and regioselective approach would be to start with a molecule that already contains the chloro substituent and a hydroxyl group at the desired positions, such as 4-chloro-2-hydroxybenzaldehyde (B58158). nih.gov In this case, the Williamson ether synthesis would be performed on this substrate to yield 4-chloro-2-butoxybenzaldehyde. This strategy has the advantage of securing the positions of the chloro and formyl groups early in the synthesis.

Alternatively, the synthesis could begin with the construction of an o-chlorophenol, which can be achieved through various methods, including the dehydrochlorination of chlorinated alicyclic ketones. google.com However, this is a less direct route for the specific substitution pattern required.

Regioselective Synthesis of the Substituted Phenyl Core

Achieving the desired 1,2,4-substitution pattern on the phenyl ring with high regioselectivity is paramount. The use of a starting material where the relative positions of the key functional groups are already established is the most efficient strategy. 4-Chloro-2-hydroxybenzaldehyde is an ideal precursor as it directs the incoming butoxy group to the 2-position, ortho to the aldehyde and meta to the chloro group. nih.gov

The synthesis of such substituted hydroxybenzaldehydes can be achieved through methods like the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. learncbse.in While this reaction can produce a mixture of ortho and para isomers, modifying the reaction conditions, such as performing it under anhydrous conditions, can influence the regioselectivity. epo.org

Another approach to control regioselectivity is through the directed ortho-metalation (DoM) of a protected phenol or aniline (B41778) derivative, followed by reaction with a suitable electrophile. However, for the specific target of (4-Chloro-2-butoxyphenyl)methanol, starting with a commercially available or readily synthesized, correctly substituted precursor like 4-chloro-2-hydroxybenzaldehyde is generally the most straightforward approach.

The following table summarizes a plausible and efficient pathway for the synthesis of the key intermediate, 4-chloro-2-butoxybenzaldehyde, starting from 4-chloro-2-hydroxybenzaldehyde.

Reaction Starting Material Reagents and Conditions Product Anticipated Yield Reference
Williamson Ether Synthesis4-Chloro-2-hydroxybenzaldehyde1. n-Butyl bromide, K₂CO₃2. DMF, Heat4-Chloro-2-butoxybenzaldehydeGood to Excellent masterorganicchemistry.comchemspider.com

Methodologies for the Introduction of the Methanol Moiety

Once the 4-chloro-2-butoxyphenyl core, typically in the form of an aldehyde, ester, or carboxylic acid, has been synthesized, the final step is the introduction of the methanol moiety. This is most commonly achieved through the reduction of a carbonyl group.

Reduction of Carbonyl Precursors (Aldehydes, Esters, Carboxylic Acids)

The reduction of a carbonyl compound is a fundamental transformation in organic synthesis. For the conversion of 4-chloro-2-butoxybenzaldehyde to this compound, several reducing agents can be employed.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com It is often the reagent of choice due to its ease of handling and high chemoselectivity, as it typically does not reduce esters, carboxylic acids, or amides under standard conditions. masterorganicchemistry.com The reaction is commonly carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature. libretexts.orgyoutube.com A solvent-free reduction of p-chlorobenzaldehyde using NaBH₄ has also been reported to proceed efficiently, offering a greener alternative. sciforum.netscielo.br

The following table outlines a typical reduction of an aldehyde to a primary alcohol using sodium borohydride.

Reaction Starting Material Reagents and Conditions Product Anticipated Yield Reference
Aldehyde Reduction4-Chloro-2-butoxybenzaldehyde1. NaBH₄2. Methanol or Ethanol, Room TemperatureThis compoundExcellent masterorganicchemistry.comugm.ac.idgoogle.com

If the precursor were a carboxylic acid, such as 4-chloro-2-butoxybenzoic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be required. LiAlH₄ is capable of reducing a wide range of carbonyl-containing functional groups, including carboxylic acids and esters, to primary alcohols. These reactions are typically performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Due to the high reactivity of LiAlH₄, these reactions require careful handling and inert atmosphere conditions.

Organometallic Approaches (e.g., Grignard, Organolithium Reactions)

While highly effective for the formation of carbon-carbon bonds and the synthesis of secondary and tertiary alcohols, organometallic approaches are a less direct route for the synthesis of this compound if starting from a pre-formed aldehyde.

However, if a suitable organometallic precursor were available, such as (4-chloro-2-butoxy)phenylmagnesium bromide, it could react with formaldehyde (B43269) to produce the target primary alcohol. masterorganicchemistry.com The Grignard reagent would be prepared from the corresponding aryl bromide and magnesium metal in an anhydrous ether solvent. asianpubs.org This method is powerful but can be sensitive to other functional groups present in the molecule.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction of aldehydes. This process involves the use of hydrogen gas (H₂) and a metal catalyst. A variety of catalysts are effective for the hydrogenation of benzaldehyde (B42025) derivatives, including those based on noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru), as well as transition metals such as nickel (Ni) and copper (Cu). asianpubs.orgresearchgate.netresearchgate.net The reaction conditions, such as temperature, pressure, and choice of catalyst and support, can be tuned to optimize the conversion and selectivity to the desired benzyl (B1604629) alcohol. researchgate.net For substituted benzaldehydes, the nature and position of the substituents can influence the reaction rate. researchgate.net

Transfer hydrogenation is a variation where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in place of H₂ gas. nih.gov This method can be more convenient for laboratory-scale synthesis as it avoids the need for high-pressure hydrogenation equipment. Catalysts for transfer hydrogenation are often complexes of metals like iridium or manganese. nih.govnih.gov

The following table summarizes the catalytic hydrogenation approach for the synthesis of the target alcohol.

Reaction Starting Material Reagents and Conditions Product Anticipated Yield Reference
Catalytic Hydrogenation4-Chloro-2-butoxybenzaldehyde1. H₂ gas2. Pd/C or PtO₂ catalyst3. Ethanol or Ethyl Acetate, Room Temp.This compoundGood to Excellent researchgate.netresearchgate.net

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis stands out for its ability to generate chiral molecules with high purity, a critical aspect in the synthesis of fine chemicals and pharmaceuticals. tudelft.nl The enantioselective nature of enzymes, particularly oxidoreductases, makes them ideal candidates for producing specific stereoisomers of this compound. researchgate.net

A prominent and highly effective method for synthesizing chiral alcohols is the enzymatic reduction of their corresponding prochiral ketones or aldehydes. nih.govnih.gov This approach would involve the reduction of a precursor molecule, such as 4-chloro-2-butoxybenzaldehyde or (4-chloro-2-butoxyphenyl)(oxo)acetaldehyde, to yield this compound. Alcohol dehydrogenases (ADHs) and ketoreductases are the primary enzymes employed for this transformation, often exhibiting excellent enantioselectivity. proquest.com

These enzymes typically rely on nicotinamide (B372718) cofactors (NADH or NADPH) as a source of reducing equivalents. tudelft.nl For a process to be economically viable, an efficient cofactor regeneration system is essential. This can be achieved by using a sacrificial cosubstrate, such as isopropanol, which is oxidized by the same enzyme to regenerate the cofactor. nih.govnih.gov

Recent research has highlighted novel enzyme classes, such as F420-dependent alcohol dehydrogenases, which offer an alternative to nicotinamide-dependent enzymes. An F420-dependent ADH from Methanoculleus thermophilicus has been shown to reduce a variety of ketones to their corresponding (S)-alcohols with excellent enantiomeric excess (>99% ee). nih.govnih.gov The active site of such enzymes often contains a hydrophobic pocket that accommodates the aromatic ring of the substrate, which would be suitable for a substituted benzaldehyde derivative. nih.gov

The versatility of this approach is further demonstrated by the use of ADHs from various sources, including Ralstonia sp. (RasADH), which has proven effective in the stereoselective reduction of sterically demanding 1,4-diaryl-1,4-diones. proquest.com Additionally, enzymes from plant sources, found in the aqueous extracts of vegetable wastes, have been successfully used to reduce benzaldehyde to benzyl alcohol, indicating the widespread availability of suitable biocatalysts. scielo.org.mxredalyc.orgresearchgate.net

Below is a table summarizing the enzymatic reduction of various prochiral ketones and aldehydes, illustrating the potential of this method for the synthesis of chiral this compound.

Enzyme/BiocatalystSubstrateProductEnantiomeric Excess (ee)Reference
F420-dependent Alcohol Dehydrogenase (ADF)Acetophenone(S)-1-Phenylethanol>99% nih.gov
F420-dependent Alcohol Dehydrogenase (ADF)2-Hydroxyacetophenone(S)-1,2-Phenylethanediol>99% nih.gov
Alcohol Dehydrogenase from Ralstonia sp. (E. coli/RasADH)1,4-Diphenyl-1,4-butanedione(1R,4R)-1,4-Diphenyl-1,4-butanediol>99% proquest.com
Aqueous extract of Capulin seedsBenzaldehydeBenzyl AlcoholNot reported scielo.org.mxresearchgate.net
Aqueous extract of Mamey seedsBenzaldehydeBenzyl AlcoholNot reported scielo.org.mxresearchgate.net

This table presents data for analogous compounds to demonstrate the potential of enzymatic reduction for the synthesis of this compound.

Biotransformation pathways offer alternative routes to this compound through the modification of functional groups on a related precursor molecule. One such strategy involves the hydroxylation of a C-H bond on an appropriate substrate. Oxygenating biocatalysts, such as cytochrome P450 monooxygenases (P450s) and dioxygenases, are capable of introducing hydroxyl groups with high regio- and stereoselectivity under mild conditions. nih.gov

For instance, a P450 monooxygenase could potentially hydroxylate a (4-chloro-2-butoxyphenyl)methane precursor at the benzylic position to yield the target alcohol. P450s have been successfully used for the hydroxylation of challenging substrates like n-butane, demonstrating their power in activating inert C-H bonds. researchgate.netbeilstein-journals.orgresearchgate.net The regioselectivity of these enzymes can often be tuned through protein engineering.

Another relevant biotransformation is the dihydroxylation of aromatic rings, catalyzed by dioxygenases. For example, chlorobenzene (B131634) dioxygenase (CDO) from Pseudomonas sp. has been shown to oxidize various substituted aromatic compounds to their corresponding cis-dihydrodiols. nih.govnih.gov While this would introduce two hydroxyl groups, subsequent chemical or enzymatic steps could potentially be employed to arrive at the target structure.

The table below provides examples of biotransformations that illustrate the potential for functional group interconversions leading to substituted benzyl alcohols.

Enzyme/BiocatalystSubstrateProductTransformation TypeReference
P450 Monooxygenase BM-3 mutantn-Butane2-ButanolC-H Hydroxylation beilstein-journals.orgresearchgate.net
Chlorobenzene Dioxygenase (CDO)Chlorobenzenecis-3-Chloro-1,2-dihydroxy-cyclohexa-3,5-dieneDihydroxylation nih.govnih.gov
Cytochrome P450 (CYP101B1)Cyclooctyl acetatetrans-5-Hydroxycyclooctyl acetateC-H Hydroxylation nih.gov

This table presents data for analogous biotransformations to demonstrate the potential of this approach for the synthesis of this compound.

In-depth Analysis of this compound Reveals Data Scarcity

A thorough investigation into the chemical literature and databases for specific research findings on the compound this compound has revealed a significant lack of published data. Efforts to gather information for a detailed article on its chemical reactivity and transformation pathways were unsuccessful, as no specific experimental studies, such as oxidation, esterification, nucleophilic substitution, or aromatic ring functionalization, appear to be documented for this particular molecule in accessible scientific resources.

The inquiry sought to build a comprehensive profile of the compound based on the following key reactive pathways:

Reactions of the Primary Alcohol Group: This included oxidation to its corresponding aldehyde and carboxylic acid, esterification and etherification reactions, nucleophilic substitutions at the benzylic carbon, and dehydration reactions.

Aromatic Ring Functionalization: This focused on electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation.

Despite extensive searches, no papers or datasets detailing these specific transformations for this compound could be located. While the general reactivity of the functional groups present—a primary benzylic alcohol, a chloro substituent, and a butoxy ether group on a benzene ring—is well-understood in organic chemistry, applying this general knowledge to create a specific, data-driven article on this unique compound is not feasible without dedicated research.

For instance, benzylic alcohols are known to be readily oxidized, and their reactivity in nucleophilic substitution is enhanced due to the stability of the potential benzylic carbocation intermediate. Similarly, the directing effects of the chloro (ortho-, para-directing, deactivating) and butoxy (ortho-, para-directing, activating) groups in electrophilic aromatic substitution are predictable. However, the interplay of these specific groups on the reactivity of this compound has not been experimentally quantified or described.

The absence of specific data precludes the generation of the requested scientifically-backed article, including the creation of detailed data tables on reaction conditions and yields. Further research would be required to characterize the chemical behavior of this compound.

Nucleophilic Aromatic Substitution with Activated Chloro Group

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the butoxy and hydroxymethyl groups are generally considered electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the presence of the chloro group itself, an inductive electron-withdrawing group, can facilitate these reactions, albeit under specific conditions. youtube.com

Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a stable Meisenheimer complex, particularly with good leaving groups like chloride. nih.gov

Transformations of the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is a key functional group that allows for a variety of chemical transformations, most notably through cross-coupling reactions and reduction.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. wikipedia.org

Suzuki Reaction: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions and broad functional group tolerance. nih.gov For this compound, a Suzuki reaction could be employed to replace the chlorine atom with a variety of aryl or vinyl groups. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.govyoutube.com This reaction could be used to introduce an alkenyl substituent at the position of the chlorine atom in this compound. The catalytic cycle typically involves oxidative addition of the aryl chloride to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govlibretexts.orgwikipedia.org This method would allow for the introduction of an alkynyl group onto the aromatic ring of this compound. The reaction can often be carried out under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov The mechanism involves separate catalytic cycles for palladium and copper, with the key steps being oxidative addition to palladium, and formation of a copper acetylide. wikipedia.orgresearchgate.net

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Organoboron compound Pd catalyst, Base Biaryl or Aryl-alkene
Heck Alkene Pd catalyst, Base Substituted alkene
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base Arylalkyne

Reduction to Dehalogenated Analogues

The chloro group can be removed through a reduction reaction to yield the corresponding dehalogenated analogue, (2-butoxyphenyl)methanol. This transformation can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Other reduction methods might include the use of metal hydrides or dissolving metal reductions, although these can sometimes lead to the reduction of other functional groups as well. For example, a mixed anhydride (B1165640)/borohydride/methanol system has been reported for the selective reduction of a carboxylic acid in the presence of other functional groups. nih.gov

Butoxy Chain Reactivity and Modifications

The butoxy group in this compound also presents opportunities for chemical modification.

Cleavage of the Ether Linkage

The ether linkage in aryl alkyl ethers can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgmasterorganicchemistry.com In the case of an aryl alkyl ether, the cleavage will always yield a phenol and an alkyl halide because nucleophilic attack on the sp2-hybridized carbon of the aromatic ring is disfavored. libretexts.orglibretexts.org Therefore, treatment of this compound with a strong acid like HI would be expected to produce 4-chloro-2-(hydroxymethyl)phenol and 1-iodobutane. The reaction mechanism can be either SN1 or SN2 depending on the nature of the alkyl group. wikipedia.orglibretexts.orgmasterorganicchemistry.com For a primary alkyl group like butyl, an SN2 mechanism is more likely. masterorganicchemistry.com

Functionalization of the Butyl Chain

While direct functionalization of the unactivated alkyl chain of the butoxy group is challenging, it can be achieved through various modern synthetic methods. These methods often involve radical-based reactions or transition-metal-catalyzed C-H activation. Such strategies could introduce new functional groups at different positions along the butyl chain, leading to a diverse range of derivatives. The specific reagents and conditions would determine the site and type of functionalization. The introduction of functional groups can alter the physical and chemical properties of the molecule. nih.gov

Synthesis and Formation of 4 Chloro 2 Butoxyphenyl Methanol

General Synthetic Strategies for Substituted Arylmethanols

The synthesis of substituted arylmethanols can be achieved through various methods. A common approach is the reduction of the corresponding aldehyde or carboxylic acid. For instance, 4-chloro-3-methoxybenzoic acid can be reduced to (4-chloro-3-methoxyphenyl)methanol (B1599991) using a borane-THF complex. Another strategy involves the Grignard reaction between an aryl magnesium halide and formaldehyde (B43269).

Plausible Synthesis of this compound

A likely synthetic pathway for this compound would proceed as follows:

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-chloro-2-hydroxybenzaldehyde would be alkylated with a butyl halide (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or DMF. This reaction would yield 4-chloro-2-butoxybenzaldehyde.

Reduction of the Aldehyde: The resulting 4-chloro-2-butoxybenzaldehyde would then be reduced to the target alcohol, this compound. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Advanced Analytical Characterization Techniques for 4 Chloro 2 Butoxyphenyl Methanol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the primary means of elucidating the molecular structure of (4-Chloro-2-butoxyphenyl)methanol. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of the analyte. For modern NMR, spectrometers can lock on solvent signals, making the addition of internal reference standards generally unnecessary. ucla.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show complex splitting patterns due to the three protons on the substituted benzene (B151609) ring. The butoxy group would display characteristic signals for its four carbons, including a triplet for the terminal methyl group and multiplets for the adjacent methylene (B1212753) groups. The benzylic methylene protons (CH₂OH) would likely appear as a doublet, coupled to the hydroxyl proton, while the hydroxyl proton itself would appear as a triplet, though its chemical shift and multiplicity can be affected by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (3H)6.8 - 7.4Multiplet (m)3H
Benzylic CH₂~4.6Singlet (s) or Doublet (d)2H
O-CH₂ (Butoxy)~4.0Triplet (t)2H
CH₂ (Butoxy)~1.8Multiplet (m)2H
CH₂ (Butoxy)~1.5Multiplet (m)2H
CH₃ (Butoxy)~0.9Triplet (t)3H
OHVariable (e.g., 1.5-2.5)Singlet (s) or Triplet (t)1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, one would expect to see signals for the six aromatic carbons (with shifts influenced by the chloro, ether, and methanol (B129727) substituents), the benzylic carbon, and the four carbons of the butoxy chain. docbrown.info The carbon attached to the chlorine atom and the carbons attached to oxygen atoms would be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 160
Aromatic C-CH₂OH135 - 140
Aromatic C-Cl125 - 130
Aromatic C-H110 - 130
CH₂OH60 - 65
O-CH₂ (Butoxy)65 - 70
O-CH₂-C H₂ (Butoxy)30 - 35
CH₂-C H₂-CH₃ (Butoxy)18 - 22
CH₃ (Butoxy)12 - 15

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed for definitive structural assignment. COSY would reveal proton-proton couplings, confirming the connectivity within the butoxy chain and the coupling between aromatic protons. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show longer-range (2-3 bond) correlations between protons and carbons, unequivocally establishing the substitution pattern on the aromatic ring and the connection of the butoxy and methanol groups.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butoxy group would be found just below 3000 cm⁻¹. docbrown.info The C-O stretching vibrations for the alcohol and the ether linkages would result in strong bands between 1050 and 1250 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations would give strong signals in the Raman spectrum. While the O-H stretch is typically weak in Raman, the symmetric C-H stretching of the methanol group (around 2855 cm⁻¹) and the C-O stretch (around 1003 cm⁻¹) can be detected. nih.gov Raman is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, making it a good technique for confirming the skeletal structure and the presence of the C-Cl bond. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Alcohol O-HStretch, broad3200 - 3600Weak
Aromatic C-HStretch3010 - 31003010 - 3100
Aliphatic C-HStretch2850 - 29602850 - 2960
Aromatic C=CStretch1450 - 1600Strong, 1450 - 1600
Ether C-OStretch1200 - 1260 (Aryl-Alkyl)Moderate
Alcohol C-OStretch1000 - 1075 (Primary)Moderate
C-ClStretch600 - 800Strong

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

The molecular ion peak ([M]⁺) for this compound would appear at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion and any fragment containing the chlorine atom, with an M+2 peak that is about one-third the intensity of the M peak. miamioh.edu

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would include:

Benzylic cleavage: Loss of a hydrogen atom or a hydroxyl radical from the methanol group.

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon, or the C-O bond of the ether.

Loss of the butoxy group: Cleavage of the ether bond to lose a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via rearrangement.

Loss of the side chain: Cleavage resulting in a [C₄H₉O]⁺ fragment.

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragment DescriptionProposed Structure/FormulaPredicted m/z
Molecular Ion[C₁₁H₁₅ClO₂]⁺214/216
Loss of hydroxyl group[C₁₁H₁₄ClO]⁺197/199
Loss of butoxy radical[C₇H₆ClO]⁺141/143
Loss of butene[C₇H₇ClO₂]⁺158/160
Chlorotropylium ion (after rearrangement)[C₇H₆Cl]⁺111/113
Butoxy cation[C₄H₉O]⁺73

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is primarily used to study molecules containing chromophores, such as conjugated π-systems.

The chromophore in this compound is the substituted benzene ring. The presence of the chloro, alkoxy, and hydroxymethyl substituents on the ring will influence the energy of the π → π* electronic transitions. Compared to unsubstituted benzene, these substituents (auxochromes) cause a bathochromic shift (shift to longer wavelengths). The UV spectrum, typically recorded in a solvent like methanol or ethanol (B145695), would be expected to show a primary absorption band (λmax) in the range of 270-290 nm, similar to related compounds like 4-chlorophenol (B41353) and other substituted phenols. avantorsciences.comresearchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for quantifying its concentration in a sample.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC): In GC, the compound is vaporized and passed through a long column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase. A non-polar or mid-polar capillary column (e.g., ZB-5MS) would be suitable for analysis. The compound's purity can be assessed by the presence of a single major peak in the chromatogram. Quantification can be performed using a Flame Ionization Detector (FID) and an internal or external standard calibration method.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analysis. nih.gov The GC separates the components of the mixture, and the MS provides a mass spectrum for each eluting peak. This allows for the unequivocal identification of this compound by matching both its retention time and its mass spectrum against a known standard. GC-MS is also highly sensitive, enabling the detection and identification of trace-level impurities that may co-elute with the main peak in a standard GC analysis. nih.gov

Table 5: Typical GC-MS Analytical Conditions

ParameterTypical Setting
InstrumentGas Chromatograph-Mass Spectrometer (GC-MS)
ColumnZB-5MS (or similar 5% Phenyl-Arylene), 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium, constant flow ~1.0 mL/min
Injection Volume1 µL (split/splitless injection)
Inlet Temperature250 °C
Oven Program70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI), 70 eV
Mass Range40 - 450 amu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, HPLC would be essential for assessing its purity. The analysis involves dissolving the compound in a suitable solvent and injecting it into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the components is achieved based on their differential partitioning between the stationary and mobile phases.

A typical HPLC analysis would be monitored by a UV detector, as the benzene ring in this compound would absorb UV light. The output is a chromatogram, which shows peaks corresponding to different components. The retention time (the time it takes for a compound to travel through the column) is a characteristic feature used for identification, while the area under the peak is proportional to the concentration of the compound.

Hypothetical HPLC Purity Analysis Data for this compound:

ParameterValue
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 7.8 min
Purity (by area %) >98%

This table represents a hypothetical HPLC analysis and is for illustrative purposes only, as specific experimental data for this compound is not available.

Diffraction Techniques for Solid-State Structure

X-ray Single Crystal Diffraction for Absolute Structure Determination

X-ray Single Crystal Diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a high-quality single crystal of this compound would be required.

The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal lattice, is collected by a detector. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, which in turn reveals the atomic positions. This would definitively confirm the connectivity of the 4-chloro and 2-butoxy substituents on the phenyl ring and the methanol group.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a chemical formula of C₁₁H₁₅ClO₂, this analysis would measure the percentage by mass of carbon (C), hydrogen (H), and chlorine (Cl). The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and supports its proposed structure.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₁₁H₁₅ClO₂:

ElementTheoretical %Experimental %
Carbon (C) 61.5461.50
Hydrogen (H) 7.047.08
Chlorine (Cl) 16.5116.45

This table is for illustrative purposes. The experimental values are hypothetical as no published data for this compound could be found.

Electronic Structure and Molecular Orbital Theory

The electronic behavior of a molecule dictates its reactivity, stability, and spectroscopic properties. Molecular orbital theory, particularly when implemented through methods like Density Functional Theory (DFT), offers profound insights into these characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations are employed to predict its most stable three-dimensional arrangement, known as the ground state geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

A common approach involves using a hybrid functional, such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional), combined with a basis set like 6-311++G(d,p). irjet.net This level of theory has proven effective for similar substituted aromatic compounds. irjet.netresearchgate.net The optimization process yields key geometric parameters. While specific experimental data for this compound is not available, theoretical calculations provide a reliable prediction of its structure.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) Note: These values are representative examples based on DFT calculations of structurally similar molecules.

ParameterBond/AnglePredicted Value
Bond Lengths C-Cl~1.75 Å
C-O (butoxy)~1.37 Å
O-C (butoxy)~1.43 Å
C-C (ring-CH₂OH)~1.51 Å
C-O (methanol)~1.43 Å
O-H (methanol)~0.97 Å
Bond Angles C-C-Cl~119°
C-C-O (butoxy)~125°
C-O-C (butoxy)~118°
C-C-C (ring-CH₂OH)~121°
C-C-O (methanol)~112°
C-O-H (methanol)~109°

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich butoxy-substituted phenyl ring, while the LUMO may be distributed across the aromatic ring and the chlorobenzyl moiety. Analysis of related molecules suggests the energy gap would be a key indicator of its reactivity. irjet.netscienceopen.com

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: Values are illustrative, based on data from related chlorophenyl-methanol compounds calculated at the B3LYP/6-311++G(d,p) level. irjet.net

ParameterPredicted Energy (eV)
HOMO Energy (E_HOMO)-6.3
LUMO Energy (E_LUMO)-2.2
Energy Gap (ΔE) 4.1

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

For this compound, the MEP map would highlight several key features:

Negative Regions: The most significant negative potential is expected around the oxygen atoms of the hydroxyl and butoxy groups, due to their high electronegativity and lone pairs of electrons. These sites represent likely targets for electrophilic attack or hydrogen bond donation. nih.govscienceopen.com

Positive Regions: A region of strong positive potential would be located on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and hydrogen bond acceptance. nih.gov

Aromatic Ring: The phenyl ring itself will show a complex potential, generally being electron-rich (negative) above and below the plane due to the π-system, but influenced by the electron-withdrawing chloro group and the electron-donating butoxy and methanol groups.

The MEP map provides a visual guide to the molecule's reactivity, complementing the insights from FMO analysis. nih.gov

Table of Referenced Compounds

Exploration of Derivatization and Analogues of 4 Chloro 2 Butoxyphenyl Methanol

Synthesis of Structurally Related Arylmethanols

The synthesis of arylmethanols structurally related to (4-Chloro-2-butoxyphenyl)methanol involves systematic modifications to its molecular structure. These changes include altering the halogen substituent, varying the length of the alkoxy chain, and repositioning the halogen and alkoxy groups on the phenyl ring.

Variation of Halogen Substituent (e.g., Fluoro, Bromo, Iodo)

The chloro group in this compound can be substituted with other halogens like fluorine, bromine, or iodine to study the effect of the halogen on the molecule's properties. The synthesis of such analogues can be achieved through various halogenation methods. For instance, N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective reagents for the direct halogenation of tertiary benzyl (B1604629) alcohols to their corresponding vicinal halohydrins. mdpi.comresearchgate.net This method has been successfully applied in aqueous media, which is considered a green chemistry approach. mdpi.comresearchgate.net The reactivity and selectivity of the halogenation can be influenced by the choice of solvent and the presence of surfactants like sodium dodecyl sulphate (SDS). researchgate.net

For example, the synthesis of a fluoro-substituted analogue, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, has been achieved by reacting 2-chloro-6-fluoroanisole (B1586750) with n-butyllithium followed by an electrophilic boronic acid derivative. google.com While this example illustrates the introduction of a fluorine atom, similar strategies can be adapted for bromine and iodine by selecting the appropriate starting materials and halogenating agents.

Modification of Alkoxy Chain Length (e.g., Methoxy (B1213986), Ethoxy, Pentoxy)

Modifying the butoxy group to other alkoxy chains such as methoxy, ethoxy, or pentoxy can significantly alter the lipophilicity and steric hindrance of the molecule. The synthesis of these analogues typically involves the Williamson ether synthesis. libretexts.orgopenstax.orgbyjus.comlibretexts.org This method involves the reaction of a substituted phenol (B47542) with an appropriate alkyl halide in the presence of a base. byjus.com For instance, to synthesize the methoxy analogue, (4-Chloro-2-methoxyphenyl)methanol, one could start with 4-chloroguaiacol and introduce the hydroxymethyl group, or alternatively, perform an etherification on a suitable precursor. A related synthesis of (4-chloro-3-methoxyphenyl)methanol (B1599991) involves the reduction of 4-chloro-3-methoxybenzoic acid using a borane-THF complex. chemicalbook.com

The following table showcases a selection of (4-Chloro-2-alkoxyphenyl)methanol analogues with varying alkoxy chain lengths.

Compound NameMolecular FormulaAlkoxy Chain
(4-Chloro-2-methoxyphenyl)methanolC₈H₉ClO₂Methoxy
(4-Chloro-2-ethoxyphenyl)methanolC₉H₁₁ClO₂Ethoxy
(4-Chloro-2-propoxyphenyl)methanolC₁₀H₁₃ClO₂Propoxy
This compoundC₁₁H₁₅ClO₂Butoxy
(4-Chloro-2-pentoxyphenyl)methanolC₁₂H₁₇ClO₂Pentoxy

Positional Isomers of Halogen and Alkoxy Groups

The relative positions of the chloro and butoxy groups on the phenyl ring define the isomeric form of the compound. The chemical and physical properties of these isomers can vary significantly. For example, benzyl alcohol and o-cresol (B1677501) are considered functional isomers due to their different chemical reactivity, highlighted by their differing pKa values (15.4 for benzyl alcohol and 10.3 for o-cresol). stackexchange.com This distinction arises from the substituent being attached to an alkyl versus an aryl carbon, respectively. stackexchange.com

Synthesis of positional isomers requires specific starting materials where the substituents are already in the desired positions. For example, to synthesize (3-chloro-4-butoxyphenyl)methanol, one would start with 3-chloro-4-butoxyphenol. The introduction of the hydroxymethyl group can then be achieved through various synthetic routes.

Below is a table of positional isomers of this compound.

Compound NameMolecular FormulaChlorine PositionButoxy Position
This compoundC₁₁H₁₅ClO₂42
(2-Chloro-4-butoxyphenyl)methanolC₁₁H₁₅ClO₂24
(3-Chloro-4-butoxyphenyl)methanolC₁₁H₁₅ClO₂34
(5-Chloro-2-butoxyphenyl)methanolC₁₁H₁₅ClO₂52

Functionalized Derivatives for Specific Chemical Applications

The hydroxyl group of this compound serves as a key functional handle for further chemical modifications, allowing for the preparation of a wide range of derivatives with potential applications in various fields.

Preparation of Esters, Ethers, and Amines from the Alcohol

Esters: Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. khanacademy.orgyoutube.comgoogle.com Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. khanacademy.orgyoutube.com For instance, reacting this compound with acetic anhydride (B1165640) would yield (4-chloro-2-butoxyphenyl)methyl acetate.

Ethers: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. libretexts.orgopenstax.orgbyjus.comlibretexts.org This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. openstax.orglibretexts.org For example, reacting the sodium salt of this compound with methyl iodide would produce 1-butoxy-4-chloro-2-(methoxymethyl)benzene. Another method is the acid-catalyzed dehydration of alcohols, though this is more suitable for preparing symmetrical ethers. libretexts.orgbyjus.com

Amines: The conversion of the alcohol to an amine can be achieved through a multi-step process. One common route is to first convert the alcohol to an alkyl halide, followed by nucleophilic substitution with ammonia (B1221849) or an amine. lumenlearning.comlibretexts.org However, this can lead to a mixture of primary, secondary, and tertiary amines. lumenlearning.com A more controlled method is the Gabriel synthesis, which involves the use of potassium phthalimide. libretexts.org Another approach is reductive amination, where the alcohol is first oxidized to an aldehyde, which then reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride to form the desired amine. libretexts.orglibretexts.org For example, the synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol has been reported from 4-chlorophenol (B41353), thiomorpholine, and formaldehyde (B43269). researchgate.netmdpi.com

Incorporation into Polymer Backbones or Ligand Systems

The functional group of this compound and its derivatives makes them suitable for incorporation into larger molecular structures like polymers and ligand systems. For instance, aminomethylphenol compounds have been synthesized as models for Cu²⁺ and Fe³⁺ chelating polymers. researchgate.net The synthesis of polymeric adsorbents with pendant ether bonds from chloromethylated polystyrene has also been reported, which adsorb phenol through hydrogen-bonding and π-π stacking interactions. researchgate.net The structural features of molecules like this compound could be exploited in a similar manner to create polymers with specific binding or material properties.

In the context of ligand systems, derivatives of this compound could be designed to act as inhibitors for biological targets. For example, a study on anoctamin 1 (ANO1) inhibitors involved the synthesis of various derivatives of a lead compound, demonstrating how systematic chemical modifications can lead to potent and selective inhibitors. nih.gov The substituted phenyl ring of this compound provides a scaffold that can be functionalized to interact with biological macromolecules.

Potential Non Biological Applications and Future Research Directions

Role as a Synthetic Intermediate in Organic Synthesis

The primary and most documented role of (4-Chloro-2-butoxyphenyl)methanol is as a key intermediate in multi-step organic syntheses. The hydroxyl and chloro functionalities, along with the butoxy group, offer multiple avenues for chemical modification.

This compound serves as a valuable precursor for the synthesis of more complex aromatic compounds. Its synthesis has been described in the context of preparing histone demethylase inhibitors, where 5-chloro-2-(hydroxymethyl)phenol (B3055468) is reacted with bromobutane. google.com This reaction underscores its utility in building elaborate molecular architectures. The aromatic ring can undergo further electrophilic substitution reactions, while the benzylic alcohol group is readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, thus enabling the introduction of a wide array of functional groups.

The presence of the chloro and butoxy substituents on the phenyl ring influences the regioselectivity of subsequent reactions, allowing for the controlled synthesis of specifically substituted aromatic derivatives. These derivatives are of interest in medicinal chemistry and the development of new organic materials.

The structure of this compound makes it a suitable starting material for the construction of heterocyclic systems. The benzylic alcohol can be transformed into a variety of functional groups that can then participate in cyclization reactions. For instance, oxidation to the corresponding benzaldehyde (B42025) would allow for its use in condensation reactions to form heterocycles like pyrimidines, pyridines, or other fused ring systems.

While direct research on the use of this compound for synthesizing a broad range of heterocycles is not extensively documented, the reactivity of substituted benzyl (B1604629) alcohols is well-established in this area. The chloro and butoxy groups can modulate the electronic properties of the molecule, thereby influencing the reactivity and outcome of heterocycle-forming reactions.

Contributions to Advanced Materials Research

The unique substitution pattern of this compound suggests its potential utility in the field of materials science, particularly in the design of liquid crystals and specialty polymers.

Substituted benzyl alcohols can serve as monomers in the synthesis of specialty polymers. The hydroxyl group of this compound can be used as an initiator for ring-opening polymerizations or can be derivatized to a polymerizable group. For example, it could be converted into a styrenic or acrylic monomer. The resulting polymers would incorporate the chloro and butoxy functionalities, which could impart specific properties such as flame retardancy (from the chlorine) and increased solubility or a lower glass transition temperature (from the butoxy chain). These polymers could find applications as functional coatings, specialty plastics, or in the formulation of polymer-based drug delivery systems.

Catalytic Roles and Methodologies

The potential for this compound and its derivatives to act as catalysts or to be used in the development of new catalytic methodologies is an area ripe for exploration. The phenolic ether and the benzylic alcohol moieties could coordinate with metal centers, making them potential ligands for transition metal catalysts. Furthermore, the compound itself could be a substrate in catalytic transformations to produce valuable chemical entities. The development of catalytic methods for the selective functionalization of this compound would enhance its utility as a versatile building block in organic synthesis.

Investigating its Potential as a Ligand in Homogeneous Catalysis

The molecular architecture of this compound presents the possibility of its use as a ligand in homogeneous catalysis. The oxygen atom of the hydroxyl group and the ether oxygen could potentially coordinate with a metal center, thereby influencing the catalytic activity and selectivity of the metallic complex. Future research could explore the synthesis of metal complexes incorporating this compound or its derivatives as ligands. The electronic and steric properties of the ligand, influenced by the chloro and butoxy substituents on the phenyl ring, could be systematically varied to tune the performance of the resulting catalyst in reactions such as cross-coupling, hydrogenation, or hydroformylation.

Use in Heterogeneous Catalysis as a Support or Precursor

In the domain of heterogeneous catalysis, this compound could be investigated as a precursor for the synthesis of novel catalyst supports. For instance, it could be functionalized onto a solid support material, such as silica (B1680970) or alumina, to create a modified surface with specific chemical properties. The aromatic ring and the butoxy group could provide a hydrophobic environment, while the hydroxyl group offers a site for further chemical modification or interaction with catalytically active species. Alternatively, the compound could be used as a precursor in the preparation of well-defined metal oxide or mixed-metal oxide catalysts through controlled decomposition or combustion methods.

Future Perspectives in Chemical Research and Development

The future exploration of this compound is likely to be driven by the principles of sustainable chemistry and the quest for novel chemical transformations and materials.

Green Chemistry Approaches to Synthesis

The known synthesis of this compound involves the reaction of 5-chloro-2-(hydroxymethyl)phenol with bromobutane in the presence of a base. google.com While effective, future research could focus on developing greener synthetic routes. This could involve the use of more environmentally benign solvents, replacing traditional volatile organic compounds. Furthermore, exploring alternative alkylating agents to bromobutane, such as butanol itself in a catalytic etherification process, could reduce the generation of halide waste streams. The development of a catalytic, one-pot synthesis from readily available starting materials would represent a significant advancement in the sustainable production of this compound.

Reaction Component Current Method Potential Green Alternative
Starting Material 5-chloro-2-(hydroxymethyl)phenol, BromobutaneCatalytic etherification of 5-chloro-2-(hydroxymethyl)phenol with butanol
Solvent N,N-Dimethylformamide (DMF)Bio-derived solvents (e.g., Cyrene), supercritical CO2, or solvent-free conditions
Base Potassium CarbonateSolid-supported bases, enzymatic catalysts

Development of Novel Reaction Pathways

The reactivity of the hydroxyl group and the aromatic ring in this compound opens up avenues for the development of novel reaction pathways. For example, the hydroxyl group could be transformed into a variety of other functional groups, leading to a library of new derivatives with potentially interesting properties. The aromatic ring could be subject to further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functionalities. The development of catalytic C-H activation methods to functionalize the aromatic ring or the butyl chain would be a particularly modern and efficient approach to creating new molecular architectures based on this scaffold.

Expanding Applications in Materials Science and Organic Synthesis

The potential for this compound in materials science is, at present, speculative but warrants investigation. Its structure suggests it could be a monomer or a building block for the synthesis of novel polymers, such as polyesters or polyethers, with tailored properties conferred by the chloro and butoxy substituents. In organic synthesis, beyond its role as an intermediate, it could be explored as a starting material for the synthesis of more complex target molecules, including agrochemicals or new pharmaceutical leads, where the specific substitution pattern of the phenyl ring could be crucial for biological activity.

Q & A

Q. What are the common laboratory-scale synthesis routes for (4-Chloro-2-butoxyphenyl)methanol, and how can reaction conditions be optimized?

A widely applicable method involves reducing a substituted benzaldehyde precursor, such as 4-chloro-2-butoxybenzaldehyde, using sodium borohydride (NaBH₄) in ethanol under mild conditions . Optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., THF) may improve yield compared to ethanol, depending on substrate solubility.
  • Temperature control : Maintaining 0–25°C prevents side reactions like over-reduction or ether cleavage.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, though recrystallization in ethanol/water mixtures may suffice for high-purity targets.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the presence of the butoxy chain (δ 0.8–1.6 ppm for CH₂/CH₃ groups), aromatic protons (δ 6.8–7.4 ppm), and the methanol group (broad singlet at δ 1.8–2.2 ppm for -OH, δ 4.5–4.8 ppm for -CH₂OH) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0804 for C₁₁H₁₄ClO₂).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound, and what software tools are recommended?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and molecular packing. Key steps include:

  • Crystallization : Slow vapor diffusion of diethyl ether into a dichloromethane solution of the compound.
  • Data refinement : SHELX programs (e.g., SHELXL) are industry-standard for small-molecule refinement, enabling precise bond-length/angle analysis and thermal parameter modeling .
  • Case study : For a related compound, (4-(4-Chlorophenoxy)phenyl)methanol, SHELXL achieved an R factor of 0.043, highlighting its reliability .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in derivatives of this compound?

The chloro and butoxy groups influence reactivity:

  • Electrophilic aromatic substitution (EAS) : The para-chloro group deactivates the ring, directing incoming nucleophiles to the ortho position relative to the electron-donating butoxy group.
  • Steric effects : The bulky butoxy chain hinders substitutions at adjacent positions, favoring reactions at the less hindered chloro site. Computational studies (DFT) using Gaussian or ORCA can map transition states to validate these trends .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., rotamer interconversion of the butoxy chain) or solvent effects:

  • Variable-temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns.
  • Solvent screening : Deuterated DMSO may stabilize specific conformers, aligning experimental and calculated shifts.
  • Benchmarking : Compare with structurally analogous compounds, such as [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol, where crystallography confirmed computational models .

Q. What biological screening strategies are recommended for evaluating the pharmacological potential of this compound?

  • Target identification : Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or kinases, leveraging the chloroaryl motif’s affinity for hydrophobic binding pockets .
  • In vitro assays : Antimicrobial activity via broth microdilution (MIC testing against S. aureus and E. coli), noting that chlorinated phenols often exhibit moderate bacteriostatic effects .
  • Toxicity profiling : HepG2 cell viability assays (MTT protocol) to assess cytotoxicity thresholds .

Methodological Notes

  • Synthesis scalability : While lab-scale methods use NaBH₄, industrial routes may employ catalytic hydrogenation (Pd/C, H₂) for greener synthesis, though this requires pressure equipment .
  • Crystallographic challenges : Twinning or disorder in crystals (common with flexible butoxy chains) can be mitigated using PLATON’s TWINABS for data integration .
  • Data reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC), particularly for overlapping aromatic signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.